2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
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Overview
Description
A bile salt formed in the liver from lithocholic acid conjugation with taurine, usually as the sodium salt. It solubilizes fats for absorption and is itself absorbed. It is a cholagogue and choleretic.
Scientific Research Applications
Androsterone Derivatives and Inhibition of Androgen Biosynthesis
Androsterone derivatives, structurally similar to the queried compound, have shown potential as inhibitors of androgen biosynthesis. Such compounds, with a steroid shape consisting of A-D rings and varying E rings, can rationalize biological results obtained from androsterone derivatives in scientific research (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Synthesis of Triorganotin(IV) Derivatives and Antimicrobial, Antitumor Activities
Triorganotin(IV) derivatives synthesized from sodium deoxycholate, similar to the query compound, were evaluated for their antimicrobial and antitumor activities. These compounds demonstrated significant antibacterial, antifungal, and anticancer activities, suggesting potential in the development of new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).
Liver X Receptor Agonists from Bile Acid Analogs
Compounds structurally related to the query compound, synthesized from hyodeoxycholic acid, have shown agonist activity toward liver X receptors (LXRα and LXRβ). These findings highlight the potential of bile acid analogs in developing clinically useful LXR regulators, which are important in regulating cholesterol metabolism and associated diseases (Ching, 2013).
Structural Elucidation of Steroidal Compounds
Several studies have focused on the crystal structure analysis of steroidal compounds structurally analogous to the queried compound. This structural elucidation aids in understanding the conformation and interactions of such molecules, which is critical for designing effective therapeutic agents (Zhang, Bao, Wu, Yu, & Li, 2012).
Phosphazene Derivative Synthesis Using Bile Acid
The synthesis of a new compound combining bile acid (chenodeoxycholic acid) and phosphazene was explored. This synthesis demonstrates the potential for creating more effective compounds by combining steroidal scaffolds with other chemical entities, highlighting the versatility of such compounds in scientific research (Turkyilmaz & Genç, 2014).
Properties
Molecular Formula |
C26H45NO5S |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23?,25+,26-/m1/s1 |
InChI Key |
QBYUNVOYXHFVKC-AWCCYIHTSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
Acid, Taurolithocholic Lithocholate, Taurine Lithocholyltaurine Taurine Lithocholate Taurolithocholate Taurolithocholic Acid Taurolithocholic Acid, Monosodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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